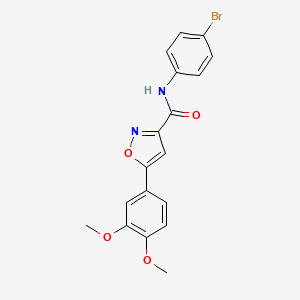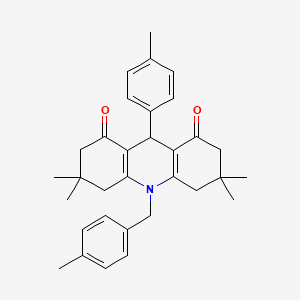![molecular formula C22H28F2N4O3 B11446055 Octyl 7-[2-(difluoromethoxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11446055.png)
Octyl 7-[2-(difluoromethoxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octyl 7-[2-(difluoromethoxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is known for its potential applications in medicinal chemistry, particularly as a scaffold for the development of novel therapeutic agents. The presence of the difluoromethoxy group and the triazolopyrimidine core makes it a promising candidate for various biological activities.
Preparation Methods
The synthesis of Octyl 7-[2-(difluoromethoxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the triazolopyrimidine core followed by the introduction of the difluoromethoxyphenyl group and the octyl ester moiety. The reaction conditions often involve the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
Octyl 7-[2-(difluoromethoxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethoxy group or the triazolopyrimidine core, leading to the formation of various substituted derivatives. Common reagents and conditions used in these reactions include polar solvents, elevated temperatures, and catalysts to facilitate the reactions
Scientific Research Applications
Chemistry: It serves as a versatile building block for the synthesis of more complex molecules.
Biology: The compound exhibits significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: It is being explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Octyl 7-[2-(difluoromethoxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Octyl 7-[2-(difluoromethoxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit significant biological activities and are used as scaffolds for drug development.
Triazolothiadiazine derivatives: Known for their diverse pharmacological activities, including anticancer and antimicrobial properties.
Thiazolopyrimidine derivatives: These compounds have been studied for their anticancer activity and enzyme inhibition properties
Properties
Molecular Formula |
C22H28F2N4O3 |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
octyl 7-[2-(difluoromethoxy)phenyl]-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C22H28F2N4O3/c1-3-4-5-6-7-10-13-30-20(29)18-15(2)27-22-25-14-26-28(22)19(18)16-11-8-9-12-17(16)31-21(23)24/h8-9,11-12,14,19,21H,3-7,10,13H2,1-2H3,(H,25,26,27) |
InChI Key |
SZGZIWUUEJACFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)C1=C(NC2=NC=NN2C1C3=CC=CC=C3OC(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(3-ethoxypropyl)amino]-2-oxo-1-phenylethyl}-2-hydroxy-N-(thiophen-2-ylmethyl)benzamide](/img/structure/B11445977.png)
![N-{3-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]propyl}-3,4-dimethoxybenzamide](/img/structure/B11445980.png)


![ethyl 7-methyl-2-oxo-6-(4-phenylbenzoyl)imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11446006.png)
![3-Amino-2-[(4-nitrophenyl)carbamoyl]-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B11446016.png)
![6-(2-Chlorobenzyl)-3-[(4-ethylphenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B11446023.png)
![5-(Butan-2-ylsulfanyl)-4-[(4-fluorophenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazole](/img/structure/B11446032.png)
![Propan-2-yl 2-(butylsulfanyl)-7-methyl-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11446040.png)
![9-(4-chlorophenyl)-6,6-dimethyl-2-(4-nitrophenyl)-5,6,7,9-tetrahydropyrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11446042.png)
![5-(3-hydroxyphenyl)-2-[(4-nitrobenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11446044.png)
![8-(5-bromo-2-methoxyphenyl)-3-(3-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11446057.png)

![3-(4-ethylphenyl)-6-oxo-8-[4-(propan-2-yl)phenyl]-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11446074.png)
